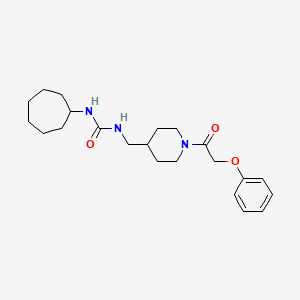

1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

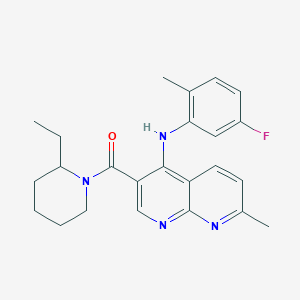

“1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis

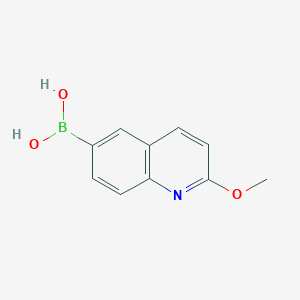

The molecular formula of “this compound” is C22H33N3O3. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 387.524. More specific physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas explored the design of novel acetylcholinesterase inhibitors. The research aimed to optimize the spacer length between pharmacophoric units, demonstrating that conformational flexibility can achieve high inhibitory activities. This suggests potential applications in the development of drugs targeting neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibition

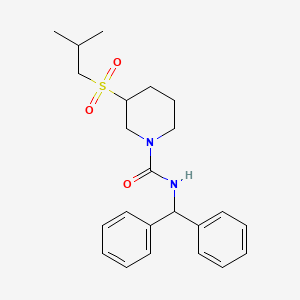

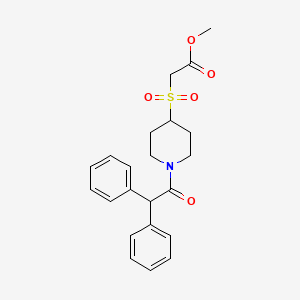

Research on 1,3-disubstituted ureas with a piperidyl moiety identified novel inhibitors of soluble epoxide hydrolase (sEH), indicating significant pharmacokinetic improvements and efficacy in reducing inflammatory pain. This underscores the therapeutic potential of structurally related ureas in managing chronic pain and inflammation (Rose et al., 2010).

Conformational Studies and Drug Development

The synthesis and study of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine revealed insights into their structural and conformational characteristics. These findings may inform the design of novel compounds with specific pharmacological activities, enhancing drug discovery efforts (Iriepa et al., 1997).

Development of Cyclic Dipeptidyl Ureas

The creation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This research opens avenues for developing pseudopeptidic compounds, potentially useful in therapeutic applications targeting specific protein interactions (Sañudo et al., 2006).

Piperidine Alkaloids Synthesis

A study on trans-6-Aminocyclohept-3-enols as polyfunctionalized chiral building blocks for piperidine alkaloids synthesis highlights the potential of urea derivatives in synthesizing complex organic molecules. These building blocks could facilitate the development of new drugs by providing access to diverse alkaloid structures (Celestini et al., 2002).

Mecanismo De Acción

The mechanism of action of piperidine derivatives is diverse and depends on their specific structure and the biological system they interact with . For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Direcciones Futuras

Propiedades

IUPAC Name |

1-cycloheptyl-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O3/c26-21(17-28-20-10-6-3-7-11-20)25-14-12-18(13-15-25)16-23-22(27)24-19-8-4-1-2-5-9-19/h3,6-7,10-11,18-19H,1-2,4-5,8-9,12-17H2,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNXWTLCRLJBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)